Spectroscopic Characterization of 2,6-Dichloro-N4-methylpyridine-3,4-diamine: A Technical Guide
Spectroscopic Characterization of 2,6-Dichloro-N4-methylpyridine-3,4-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2,6-Dichloro-N4-methylpyridine-3,4-diamine (CAS No. 914942-86-2). In the absence of publicly available experimental spectra, this document serves as a valuable resource for the identification and characterization of this molecule. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established principles of spectroscopic interpretation. Furthermore, it outlines detailed, field-proven experimental protocols for acquiring such data, ensuring scientific integrity and reproducibility. The structure of this guide is designed to provide both foundational data and the practical knowledge required for its application in a research and development setting.
Introduction
2,6-Dichloro-N4-methylpyridine-3,4-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of reactive chloro, amino, and methylamino functionalities on the pyridine core makes it an intriguing building block for the synthesis of more complex molecular architectures. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, providing unambiguous confirmation of molecular structure and purity. This guide offers an in-depth analysis of the predicted spectroscopic fingerprint of this compound.
Molecular Structure and Properties:
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Chemical Name: 2,6-Dichloro-N4-methylpyridine-3,4-diamine
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CAS Number: 914942-86-2[1]
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Molecular Formula: C₆H₇Cl₂N₃[2]
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Molecular Weight: 192.05 g/mol [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2,6-Dichloro-N4-methylpyridine-3,4-diamine are presented below, based on the analysis of its chemical structure and comparison with similar compounds.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to reveal four distinct signals corresponding to the aromatic proton, the protons of the two amino groups, and the methyl group.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine-H (C5-H) | ~ 6.5 - 7.0 | Singlet | 1H |
| NH₂ (at C3) | ~ 4.5 - 5.5 | Broad Singlet | 2H |
| NH (at C4) | ~ 4.0 - 5.0 | Broad Singlet | 1H |
| CH₃ (on N4) | ~ 2.8 - 3.2 | Singlet | 3H |
Causality of Predictions: The aromatic proton at the C5 position is expected to appear as a singlet in the downfield region due to the deshielding effect of the aromatic ring and the adjacent electron-withdrawing chlorine atom. The protons on the nitrogen atoms will likely appear as broad singles, and their chemical shifts can be highly dependent on solvent and concentration. The methyl protons, being attached to a nitrogen atom, will be slightly deshielded and are predicted to appear as a singlet.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2, C6 | ~ 150 - 155 |
| C4 | ~ 140 - 145 |
| C3 | ~ 125 - 130 |
| C5 | ~ 110 - 115 |
| CH₃ | ~ 25 - 30 |
Causality of Predictions: The carbons bonded to the electronegative chlorine atoms (C2 and C6) are expected to be the most deshielded and thus appear at the lowest field. The other sp² hybridized carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts influenced by the attached amino and methylamino groups. The methyl carbon will appear at the highest field, typical for sp³ hybridized carbons.
Experimental Protocol for NMR Spectroscopy
This protocol provides a standardized procedure for acquiring high-quality NMR spectra of solid organic compounds.
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Sample Preparation: Dissolve 5-10 mg of 2,6-Dichloro-N4-methylpyridine-3,4-diamine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[3] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest. Deuterated solvents are used as they are not detected in ¹H NMR spectroscopy.[4]
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for calibrating the chemical shift scale to 0 ppm.[5]
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Data Acquisition:
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Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
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Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.[6]
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If further structural confirmation is needed, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.[6]
-
-
Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase the spectrum and perform baseline correction.
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Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
Predicted IR Absorption Bands
The IR spectrum of 2,6-Dichloro-N4-methylpyridine-3,4-diamine is expected to show characteristic absorption bands for N-H, C-H, C=N, C=C, and C-Cl bonds.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amine & Amide) | 3300 - 3500 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic - CH₃) | 2850 - 3000 | Stretching |
| C=N, C=C (Pyridine Ring) | 1500 - 1650 | Stretching |
| N-H | 1550 - 1650 | Bending |
| C-Cl | 600 - 800 | Stretching |
Causality of Predictions: The N-H stretching vibrations of the primary and secondary amines are expected to appear as distinct bands in the high-frequency region. The aromatic and aliphatic C-H stretching vibrations will also be present. The stretching vibrations of the C=N and C=C bonds within the pyridine ring will give rise to absorptions in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibrations are typically found in the fingerprint region at lower frequencies.
Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
This protocol is a common and effective method for obtaining the IR spectrum of a solid compound.[2]
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of 2,6-Dichloro-N4-methylpyridine-3,4-diamine in a few drops of a volatile solvent such as methylene chloride or acetone.[2]
-
Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]
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Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: First, run a background spectrum with a clean, empty salt plate to subtract any atmospheric and instrumental absorptions.
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Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum.
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Data Analysis: Identify the key absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.[8]
Predicted Mass Spectrum
For 2,6-Dichloro-N4-methylpyridine-3,4-diamine (molecular weight: 192.05 g/mol ), the mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), this peak will appear as a cluster of peaks. The most abundant peak in this cluster will be at m/z 191 (for the molecule containing two ³⁵Cl atoms). The (M+2) peak at m/z 193 (one ³⁵Cl and one ³⁷Cl) and the (M+4) peak at m/z 195 (two ³⁷Cl) will have characteristic relative intensities.
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Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to the formation of smaller, stable ions. Common fragmentation pathways for this molecule could include the loss of a chlorine atom, a methyl group, or cleavage of the pyridine ring.
Experimental Protocol for Mass Spectrometry
The following is a general protocol for acquiring a mass spectrum using electrospray ionization (ESI), a common technique for polar organic molecules.
-
Sample Preparation:
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.[10]
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge (m/z) ratio.[8]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
Data Visualization
Molecular Structure
Caption: Molecular structure of 2,6-Dichloro-N4-methylpyridine-3,4-diamine.
Spectroscopic Analysis Workflow
Caption: A logical workflow for the spectroscopic characterization of an organic compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of 2,6-Dichloro-N4-methylpyridine-3,4-diamine. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a robust framework for researchers engaged in the synthesis, purification, and application of this compound. While predicted data serves as an invaluable guide, experimental verification remains the gold standard for structural confirmation. The methodologies outlined herein are designed to be self-validating, ensuring that researchers can confidently acquire and interpret the necessary data to support their scientific endeavors.
References
-
Chemistry LibreTexts. IR Spectroscopy. [Link]
-
WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]
-
Jack Westin. Mass spectrometry (MS) - Organic Chemistry. [Link]
-
Oregon State University. The Mass Spectrometry Experiment. [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
-
Science Ready. Mass Spectrometry in Organic Chemistry // HSC Chemistry.... [Link]
-
Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]
-
Dartmouth College. Experiment 11 — Infrared Spectroscopy. [Link]
-
Chemistry LibreTexts. NMR Spectroscopy. [Link]
-
Michigan State University. NMR Spectroscopy. [Link]
-
AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
Michigan State University. Infrared Spectroscopy. [Link]
-
MDPI. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. [Link]
-
Chemsrc. CAS#:914942-86-2 | 2,6-dichloro-4-N-methylpyridine-3,4-diamine. [Link]
Sources
- 1. CAS#:914942-86-2 | 2,6-dichloro-4-N-methylpyridine-3,4-diamine | Chemsrc [chemsrc.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. jackwestin.com [jackwestin.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]



